Diazald

Thermal Analysis Process Safety Microreactor Technology

Diazald is the industry-standard solid precursor for on-demand diazomethane generation, offering superior safety over carcinogenic MNNG or explosive MNU. Its thermal stability (onset 80°C) and predictable kinetics make it ideal for routine methyl esterification, cyclopropanation, and Arndt-Eistert homologation. Unlike unstable gas, Diazald's crystalline form ensures precise lab-scale control and a 65–70% ethereal solution yield. Validated for EPA-compliant herbicide analysis, it enables a rapid 40-minute workflow with simultaneous sample processing. Choose Diazald for reliable, scalable diazomethane chemistry without compromising safety or throughput.

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
CAS No. 80-11-5
Cat. No. B120255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazald
CAS80-11-5
SynonymsN,4-Dimethyl-N-nitrosobenzenesulfonamide;  N-Methyl-N-nitroso-p-toluenesulfonamide;  Diazale;  N-Methyl-N-nitroso-4-tosylamide;  N-Methyl-N-nitroso-p-toluenesulfonamide;  N-Methyl-N-nitrosotoluene-4-sulfonamide;  N-Nitroso-N-methyl-p-toluenesulfonamide;  NS
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
InChIInChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3
InChIKeyFFKZOUIEAHOBHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN ETHER, PETROLEUM ETHER, BENZENE
SOL IN CHLOROFORM, CARBON TETRACHLORIDE
VERY SOL IN HOT ALC
SOL IN MOST ORGANIC SOLVENTS

Structure & Identifiers


Interactive Chemical Structure Model





Diazald (CAS 80-11-5): The Definitive Diazomethane Precursor for Safe and Scalable Methylation


Diazald (N-methyl-N-nitroso-p-toluenesulfonamide; CAS 80-11-5) is an N-nitrosamine compound specifically engineered as a stable, solid precursor for the on-demand generation of diazomethane (CH₂N₂) [1]. Unlike the hazardous and unstable diazomethane gas it produces, Diazald is a pale yellow crystalline solid with a melting point of 61–62 °C, enabling safer handling and precise laboratory-scale control [2]. It is a cornerstone reagent in organic synthesis, primarily valued for its role in methyl esterification, cyclopropanation, and homologation reactions via the intermediacy of diazomethane, which is liberated upon reaction with a strong base .

Why Diazald Cannot Be Arbitrarily Replaced with Other Diazomethane Precursors


Substituting Diazald with other diazomethane precursors like N-methyl-N-nitrosourea (MNU) or 1-methyl-3-nitro-1-nitrosoguanidine (MNNG) introduces significant and quantifiable differences in safety, reaction kinetics, and operational efficiency that directly impact experimental outcomes and process viability [1]. While all three compounds generate diazomethane, their thermal stability, toxicity profiles, and reaction times vary widely. For instance, MNNG is a known potent mutagen and carcinogen, and MNU is both explosive and highly carcinogenic, whereas Diazald offers a significantly more favorable safety and handling profile [2]. Furthermore, modern microreactor technologies demand precise thermal control, a requirement where the thermal decomposition onset of Diazald (80°C) differs markedly from newer alternatives like Liquizald (170°C), making it the preferred choice for standard, non-intensified processes [3]. These are not interchangeable reagents; the choice of precursor dictates the experimental setup, safety protocols, and achievable throughput.

Quantitative Comparative Evidence for Diazald (80-11-5) Versus Key Competitors


Thermal Stability: Diazald's Lower Onset Temperature Defines Its Role in Standard Laboratory Settings

In a 2024 head-to-head thermal stability study, Diazald was directly compared to the novel precursor Liquizald using differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) [1]. Diazald exhibited a decomposition onset temperature of 80 °C, while Liquizald showed a significantly higher onset at 170 °C [1]. The same thermal assessment flagged Diazald for explosion propagation and impact sensitivity using the Yoshida methodology, whereas Liquizald only indicated potential for impact sensitivity under more conservative Pfizer correlations [1].

Thermal Analysis Process Safety Microreactor Technology

Esterification Throughput: Diazald Delivers a 40-Minute Workflow with Consistent Results

A 1991 study published in the Journal of Chromatographic Science directly modified the commercial MNNG-based Aldrich diazomethane kit, replacing MNNG with Diazald [1]. The study reported that Diazald was chosen over MNNG due to its large-scale production capability, fast reaction time, safety, and stability [1]. The entire methyl esterification procedure for environmental samples was completed in approximately 40 minutes, and the method was capable of simultaneously esterifying many samples while yielding consistent results [1].

Analytical Derivatization Environmental Analysis GC-MS Sample Prep

Safety Profile: Diazald Avoids the Acute Hazards of Explosive MNU and Mutagenic MNNG

A historical review of diazomethane precursors published in Science Magazine highlights critical safety differences [1]. It notes that N-nitroso-N-methylurea (MNU) was once a common reagent but was later recognized as being explosive and highly carcinogenic, leading to its discouraged use [1]. In contrast, Diazald has become the favored commercially available precursor for diazomethane synthesis, as it is a relatively safe and easily handled solid, compared to MNNG, which is more toxic and mutagenic [2].

Chemical Safety Carcinogenicity Mutagenicity Regulatory Compliance

Diazomethane Yield: Benchmark Yields of 65-70% for Standard Esterification Protocols

A standard laboratory procedure for generating diazomethane from Diazald reports a yield of 65–70% for the ethereal solution [1]. This protocol uses 964 mg (4.5 mmol) of Diazald in diethyl ether (15 mL) with KOH (252 mg, 4.5 mmol) dissolved in ethanol (4.5 mL) [1]. While comparative yield data for MNNG or MNU under identical conditions is sparse, this yield provides a quantitative benchmark for Diazald's performance in methylation reactions, particularly for the conversion of carboxylic acids to methyl esters [2].

Synthetic Yield Methyl Esterification Diazomethane Generation

Isotopic Labeling: Diazald Enables Economical Access to 13C and Deuterium-Labeled Diazomethane

A 2014 study demonstrated a scalable and economical method for preparing multi-gram quantities of isotopically labeled Diazald, specifically Diazald-d₃ and Diazald-¹³C, using inexpensive and readily available methanol-d₄ and methanol-¹³C as the label source [1]. This approach provides a cost-effective route to diazomethane-d₂ and diazomethane-¹³C, which are critical for mechanistic investigations, including alkene cyclopropanation, phenol methylation, α-diazoketone formation, and the study of deuterium scrambling during methyl esterification [1].

Isotope Labeling Mechanistic Studies Mass Spectrometry Deuterium Exchange

Definitive Application Scenarios for Diazald (80-11-5) Based on Quantitative Evidence


High-Throughput Methyl Esterification of Environmental or Biological Samples for GC-MS Analysis

As demonstrated by Ngan and Toofan (1991), Diazald is the preferred reagent for modifying commercial diazomethane kits to achieve a rapid, 40-minute workflow for the methyl esterification of acidic herbicides and other related compounds [1]. This application is critical for environmental monitoring labs following EPA protocols. The consistent results and ability to process many samples simultaneously make Diazald the superior choice over slower or more hazardous alternatives like MNNG [1].

Safe, On-Demand Laboratory-Scale Synthesis of Diazomethane for General Methylation and Cyclopropanation

Diazald is the industry standard for generating diazomethane solutions at the laboratory scale, typically yielding 65–70% of the ethereal solution [2]. Its solid form and relative stability (decomposition onset at 80 °C) allow for controlled, safe generation using standard glassware, such as the commercially available Diazald kit . This is ideal for routine organic synthesis tasks like methyl esterification, cyclopropanation, and Arndt-Eistert homologation, where the hazards of pre-formed diazomethane gas are mitigated [3].

Economical Synthesis of Stable Isotope-Labeled Compounds for Mechanistic and MS Studies

For research groups requiring isotopically labeled diazomethane (e.g., ¹³C or deuterium) for tracer studies, drug metabolism research, or mass spectrometry internal standards, Diazald offers a uniquely economical pathway [4]. As shown by Shields et al. (2014), multi-gram quantities of Diazald-d₃ and Diazald-¹³C can be prepared from inexpensive labeled methanol, providing a scalable and cost-effective route to labeled diazomethane for advanced applications [4].

Standard Thermal Stability Reference for Developing Next-Generation Diazomethane Precursors

The well-characterized thermal decomposition profile of Diazald, with an onset temperature of 80 °C and defined explosion propagation risks per Yoshida methodology, serves as a critical benchmark in the development of new, thermally robust diazomethane precursors like Liquizald [5]. Researchers and process chemists use Diazald as the standard reference point when evaluating the safety and performance of novel nitrosamine precursors for process intensification in microreactors [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diazald

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.